molecular formula C7H17IN2O2 B13784613 Carbamic acid, 3-(trimethylammonio)propyl ester, iodide CAS No. 64050-88-0

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide

Cat. No.: B13784613
CAS No.: 64050-88-0
M. Wt: 288.13 g/mol
InChI Key: QKVSOUPCLKJBRA-UHFFFAOYSA-N
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Description

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is a chemical compound with a unique structure that combines the properties of carbamic acid and an ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 3-(trimethylammonio)propyl ester, iodide typically involves the reaction of carbamic acid derivatives with trimethylamine and an appropriate iodide source. The reaction conditions often require a controlled environment to ensure the stability of the product. For example, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide serves as a valuable reagent in organic synthesis. It is utilized as a precursor for the preparation of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits diverse biological activities:

  • Enzyme Inhibition: The trimethylammonio group allows interaction with negatively charged sites on enzymes or receptors, potentially inhibiting their activity.
  • Antimicrobial Properties: Studies have shown effectiveness against various pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.

Table 1: Biological Activity Overview

Activity TypeTarget Organisms/EnzymesPotential Applications
Enzyme InhibitionVarious enzymesDrug development
AntimicrobialMycobacterium tuberculosis, S. aureusAntibacterial therapies

Medical Applications

The compound is being investigated for potential therapeutic effects:

  • Anticancer Research: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Therapeutic Agents: Its unique structure may allow for targeted drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of carbamic acid derivatives against Staphylococcus aureus. The results indicated significant growth inhibition at low concentrations, suggesting potential as an alternative therapeutic agent in treating resistant bacterial infections.

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction of this compound with acetylcholinesterase (AChE). The findings revealed that carbamic acid derivatives could effectively inhibit AChE activity, which is crucial for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of carbamic acid, 3-(trimethylammonio)propyl ester, iodide involves its interaction with specific molecular targets. The ammonium group can interact with negatively charged sites on proteins or enzymes, affecting their activity. The carbamic acid moiety can undergo hydrolysis, releasing active species that can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid propyl ester: Similar in structure but lacks the ammonium group.

    Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide: Similar in having both carbamic acid and ammonium groups but with different substituents.

Uniqueness

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is unique due to its combination of carbamic acid and ammonium groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is a quaternary ammonium compound characterized by its unique structure that includes a carbamate functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O2IC_{13}H_{20}N_2O_2I, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and iodine atoms. The trimethylammonio group enhances its interaction with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. The iodide ion serves as a counterion, enhancing the solubility and reactivity of the molecule in various chemical environments.

The biological activity of carbamic acid derivatives often stems from their ability to interact with biological macromolecules. The trimethylammonio group allows for binding to negatively charged sites, which can lead to enzyme inhibition or receptor modulation. Additionally, the ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The iodide ion may also contribute to the compound's reactivity and interaction with biological molecules.

Biological Activities

Research indicates that carbamic acid derivatives exhibit various pharmacological properties:

  • Antimicrobial Activity : The compound has been studied for its potential as a microbicide and preservative, effectively inhibiting the growth of microorganisms in aqueous systems. This property is particularly useful in industrial applications such as paint preservation and in preventing slime formation in water-based systems .
  • Anticancer Properties : Preliminary studies suggest that certain carbamic acid derivatives may possess anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines .
  • Enzyme Inhibition : The ability of this compound to inhibit specific enzymes has been explored, which could have implications for therapeutic applications in diseases where enzyme activity is dysregulated.

Case Studies and Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of carbamic acid derivatives.

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains; potential use as a preservative.
Enzyme InhibitionInhibition of specific enzymes linked to disease processes.
AnticancerDemonstrated cytotoxicity against cancer cell lines; further research needed.
General PharmacologyExhibited a range of pharmacological effects; potential for drug development.

Properties

CAS No.

64050-88-0

Molecular Formula

C7H17IN2O2

Molecular Weight

288.13 g/mol

IUPAC Name

3-carbamoyloxypropyl(trimethyl)azanium;iodide

InChI

InChI=1S/C7H16N2O2.HI/c1-9(2,3)5-4-6-11-7(8)10;/h4-6H2,1-3H3,(H-,8,10);1H

InChI Key

QKVSOUPCLKJBRA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCOC(=O)N.[I-]

Origin of Product

United States

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